N-(3,4-dimethoxyphenethyl)-2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Description

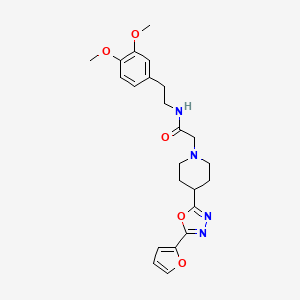

N-(3,4-dimethoxyphenethyl)-2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a structurally complex molecule featuring:

- A 3,4-dimethoxyphenethyl group, known for enhancing lipophilicity and membrane permeability .

- A piperidine linker connected to a 1,3,4-oxadiazole ring, a heterocycle recognized for its electron-withdrawing properties and role in modulating bioactivity.

- A furan-2-yl substituent on the oxadiazole, contributing to aromatic stacking interactions in biological targets.

Synthetic approaches for analogous structures (e.g., piperidine-linked oxadiazoles) often involve condensation reactions or cyclization steps, achieving yields up to 77% under optimized conditions .

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O5/c1-29-18-6-5-16(14-20(18)30-2)7-10-24-21(28)15-27-11-8-17(9-12-27)22-25-26-23(32-22)19-4-3-13-31-19/h3-6,13-14,17H,7-12,15H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUDGNAFFOFQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the compound's structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The compound is characterized by its complex structure, featuring:

- A dimethoxyphenethyl group.

- A piperidine moiety linked to an oxadiazole derivative.

- A furan ring which may contribute to its biological activity.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₅ |

| Molecular Weight | 356.4 g/mol |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The piperidine structure suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system.

- Oxidative Stress Reduction : The furan and oxadiazole components may exhibit antioxidant properties, reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity

In vitro studies have demonstrated that the compound can scavenge free radicals and reduce oxidative stress markers in cellular models. This suggests a potential role in protecting against oxidative damage.

Neuroprotective Effects

Preliminary studies indicate that the compound may have neuroprotective properties. It appears to enhance neuronal survival under stress conditions by modulating pathways associated with apoptosis and cell survival.

Antimicrobial Properties

The compound has shown activity against several bacterial strains in preliminary assays. Its effectiveness appears to be linked to its ability to disrupt bacterial cell membranes.

Case Studies and Research Findings

- Neuroprotection Study : A study involving neuronal cell lines treated with the compound showed a significant reduction in apoptosis markers compared to control groups. This supports its potential use in neurodegenerative diseases.

- Antioxidant Evaluation : In a DPPH radical scavenging assay, the compound exhibited a significant decrease in absorbance at 517 nm, indicating strong antioxidant activity (p < 0.05).

- Antimicrobial Testing : In tests against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, suggesting moderate antimicrobial efficacy.

Comparison with Similar Compounds

Key Observations :

- The furan-oxadiazole moiety is common in antifungal agents (e.g., LMM11) and tyrosine inhibitors .

- Substituents like 3,4-dimethoxyphenethyl (target) or benzamide (LMM11) influence target specificity. For instance, bulky groups (e.g., sulfamoyl in LMM11) enhance antifungal activity by interacting with fungal membrane proteins .

Piperidine-Linked Oxadiazole Acetamides

Piperidine linkers improve solubility and pharmacokinetics compared to thioether or aromatic linkers:

Key Observations :

- Isopropyl substituents (e.g., in ) may enhance metabolic stability, whereas furan-2-yl groups (target) could improve π-π stacking with aromatic residues in enzymes .

- Piperidine linkers in both compounds likely increase solubility compared to thioether-linked analogs (e.g., thiadiazoles in ).

3,4-Dimethoxyphenethyl-Substituted Compounds

The 3,4-dimethoxyphenethyl group is associated with enhanced bioavailability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.